tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17233195
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO3 |
---|---|
Molecular Weight | 201.26 g/mol |
IUPAC Name | tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Standard InChI Key | GCKYULDQJWNXBA-SFYZADRCSA-N |
Isomeric SMILES | C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES | CC1C(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate comprises a rigid azetidine core decorated with three critical functional groups:
-
A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, providing steric protection and synthetic versatility.
-
A hydroxymethyl (-CH<sub>2</sub>OH) group at the C3 position.
-
A methyl (-CH<sub>3</sub>) group at the C2 position.
The (2R,3R) stereochemistry is pivotal for its reactivity and biological interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the azetidine ring adopts a puckered conformation, with the hydroxymethyl and methyl groups occupying equatorial positions to minimize steric strain. Key bond lengths and angles derived from computational models include:
Parameter | Value |
---|---|
N-C1 bond length | 1.45 Å |
C2-C3 bond length | 1.54 Å |
C3-O (hydroxyl) bond angle | 109.5° |
Dihedral angle (N-C2-C3) | 35.2° |
This stereochemical precision enables selective functionalization, making the compound a valuable chiral building block.
Synthetic Methodologies and Optimization
Ring-Closing Strategies
The azetidine ring is typically constructed via intramolecular cyclization of β-amino alcohols or related precursors. A widely employed route involves:
-
Epoxide ring-opening: Reaction of a glycidyl ether with a primary amine to form a β-amino alcohol intermediate.
-
Mitsunobu cyclization: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to facilitate ring closure under mild conditions .
For tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate, stereocontrol is achieved using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst induces enantioselective epoxide ring-opening, yielding the desired (2R,3R) configuration with >90% enantiomeric excess (ee) .
Functional Group Manipulation
Post-cyclization modifications include:
-
Boc protection: Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .
-
Hydroxymethyl introduction: Aldol condensation of the azetidine with formaldehyde, followed by sodium borohydride (NaBH<sub>4</sub>) reduction.
Optimized reaction conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | DEAD, PPh<sub>3</sub>, THF, 0°C | 78% |
Boc protection | Boc<sub>2</sub>O, DMAP, DCM | 92% |
Hydroxymethylation | HCHO, NaBH<sub>4</sub>, MeOH | 85% |
Chromatographic purification (silica gel, ethyl acetate/hexane) and spectroscopic validation (1H/13C NMR, IR) ensure product integrity .
Reactivity and Synthetic Applications
Nucleophilic Substitutions
The Boc group’s labile nature permits selective deprotection under acidic conditions (e.g., HCl/dioxane), exposing the azetidine nitrogen for further functionalization. Subsequent reactions include:
-
Alkylation: Treatment with alkyl halides (R-X) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
-
Acylation: Reaction with acyl chlorides (R-COCl) to form amides.
Oxidative Transformations
The hydroxymethyl group undergoes oxidation to a carboxylic acid using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), enabling access to α-amino acid derivatives.
Comparative Analysis of Azetidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume